molecular formula C11H11F2NO B12235984 N-(cyclopropylmethyl)-2,4-difluorobenzamide

N-(cyclopropylmethyl)-2,4-difluorobenzamide

Cat. No.: B12235984
M. Wt: 211.21 g/mol
InChI Key: GOLZYFKZHCNUIK-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-2,4-difluorobenzamide is a synthetic organic compound characterized by the presence of a cyclopropylmethyl group attached to a benzamide moiety with two fluorine atoms at the 2 and 4 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopropylmethyl)-2,4-difluorobenzamide typically involves the reaction of 2,4-difluorobenzoic acid with cyclopropylmethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(cyclopropylmethyl)-2,4-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

N-(cyclopropylmethyl)-2,4-difluorobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-2,4-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to an enzyme’s active site, blocking its activity and thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(cyclopropylmethyl)-2,4-difluorobenzamide can be compared with other similar compounds, such as:

    N-(cyclopropylmethyl)-2,4-dichlorobenzamide: Similar structure but with chlorine atoms instead of fluorine, leading to different reactivity and properties.

    N-(cyclopropylmethyl)-2,4-dimethylbenzamide:

    N-(cyclopropylmethyl)-2,4-dinitrobenzamide: Nitro groups instead of fluorine, resulting in different electronic properties and reactivity.

The uniqueness of this compound lies in the presence of fluorine atoms, which impart specific electronic and steric effects, influencing its reactivity and interactions with biological targets.

Properties

Molecular Formula

C11H11F2NO

Molecular Weight

211.21 g/mol

IUPAC Name

N-(cyclopropylmethyl)-2,4-difluorobenzamide

InChI

InChI=1S/C11H11F2NO/c12-8-3-4-9(10(13)5-8)11(15)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,14,15)

InChI Key

GOLZYFKZHCNUIK-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC(=O)C2=C(C=C(C=C2)F)F

Origin of Product

United States

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